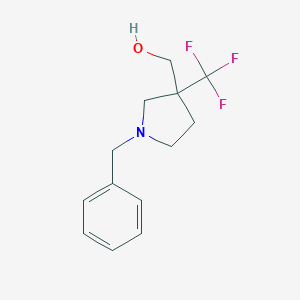
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol, also known as BTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol has shown promise in various scientific research applications, including as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis and as a ligand in metal-catalyzed reactions.
Wirkmechanismus
The mechanism of action of (1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol is not fully understood, but it is believed to act as an allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. This receptor is involved in the regulation of neuronal excitability and is a target for various drugs used to treat anxiety and epilepsy.
Biochemische Und Physiologische Effekte
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol has been shown to have both stimulatory and inhibitory effects on the GABA-A receptor, depending on the specific subunit composition of the receptor. It has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol in lab experiments is its relatively simple synthesis method. However, its limited solubility in water and potential toxicity at high doses are limitations that must be taken into consideration.
Zukünftige Richtungen
There are several future directions for research involving (1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol. One area of interest is its potential as a therapeutic agent for neurological disorders. Additionally, further investigation into its mechanism of action and its effects on different subtypes of the GABA-A receptor could lead to the development of more selective drugs with fewer side effects. Finally, studies on the pharmacokinetics and pharmacodynamics of (1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol could provide valuable information for its potential clinical use.
Eigenschaften
CAS-Nummer |
186203-15-6 |
|---|---|
Produktname |
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-YL)-methanol |
Molekularformel |
C13H16F3NO |
Molekulargewicht |
259.27 g/mol |
IUPAC-Name |
[1-benzyl-3-(trifluoromethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)12(10-18)6-7-17(9-12)8-11-4-2-1-3-5-11/h1-5,18H,6-10H2 |
InChI-Schlüssel |
JFGJABRNVYTSPQ-UHFFFAOYSA-N |
SMILES |
C1CN(CC1(CO)C(F)(F)F)CC2=CC=CC=C2 |
Kanonische SMILES |
C1CN(CC1(CO)C(F)(F)F)CC2=CC=CC=C2 |
Synonyme |
(1-Benzyl-3-trifluoromethyl-pyrrolidin-3-yl)-methanol |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


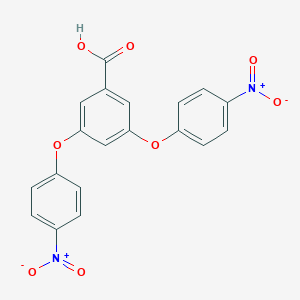
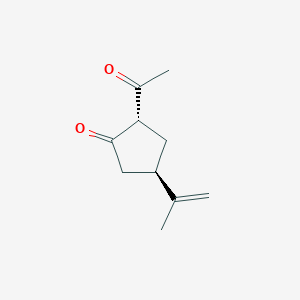
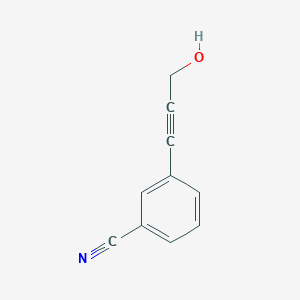
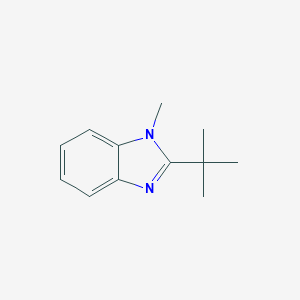
![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)
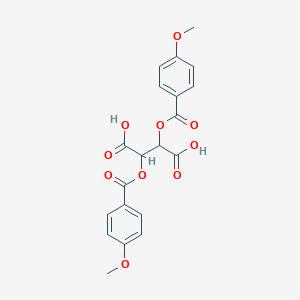
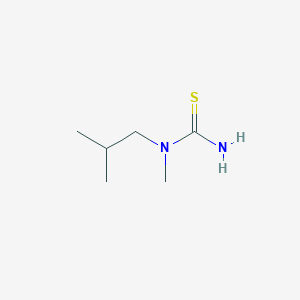

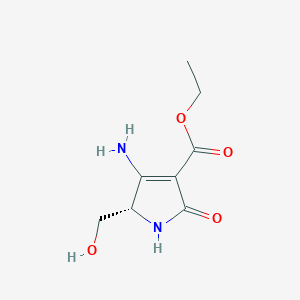
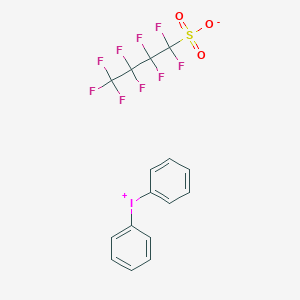
![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)
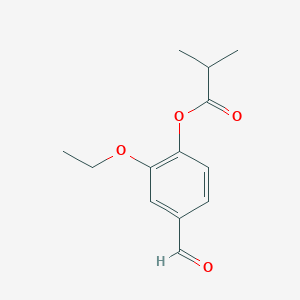
![6-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B70704.png)